![molecular formula C17H18N2O5S2 B2487055 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438479-40-4](/img/structure/B2487055.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
Sulfonamide compounds are known for their wide range of applications, including their role as carbonic anhydrase inhibitors and their antibacterial properties. The synthesis of such compounds often involves complex reactions, including the formation of C-N bonds and the incorporation of specific moieties to achieve desired biological activities.
Synthesis Analysis
The synthesis of sulfonamide compounds can involve various strategies, including the annulation of diarylalkyne sulfonamides to form indoloindole derivatives through processes like Cu(OAc)2-mediated cascade reactions, which feature sequential C-N bond formations (Yu, Zhang-Negrerie, & Du, 2016). These methods showcase the complexity and creativity required in synthetic chemistry to construct such intricate molecules.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group attached to various aromatic or heterocyclic rings. This structure is crucial for the compound's biological activity, as the orientation and type of substituents can significantly influence the compound's interaction with biological targets. Techniques such as NMR and mass spectrometry are commonly used for structural characterization (Irshad et al., 2016).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, including nucleophilic substitution and electrophilic addition. Their chemical properties, such as reactivity and stability, are influenced by the nature of the substituents on the sulfonamide nitrogen and the adjacent aromatic or heterocyclic systems. For instance, the reactivity of sulfonamides can be modulated to achieve selective synthesis routes (Chen et al., 2022).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystallinity, are essential for their formulation and application. These properties are determined by the compound's molecular structure, particularly the presence of functional groups capable of forming hydrogen bonds and other intermolecular interactions.
Chemical Properties Analysis
The chemical properties of sulfonamides, including their acidity, basicity, and ability to form hydrogen bonds, play a crucial role in their mechanism of action as drugs. The sulfonamide group's ability to act as a hydrogen bond acceptor makes these compounds effective inhibitors of enzymes like carbonic anhydrase, where they mimic the natural substrate's interaction with the enzyme active site (Eldehna et al., 2017).
Scientific Research Applications
Synthetic Chemistry Applications
- Sulfonamide Synthesis : Studies detail the synthesis of sulfonamide derivatives with specific moieties, indicating the compound's relevance in creating targeted chemical entities for various applications, including biological screening (M. Irshad et al., 2016; M. Abbasi et al., 2019).
Biological Activities
- Antioxidant Activity : Compounds synthesized with specific scaffolds show significant antioxidant activity, highlighting the potential for sulfonamide derivatives in mitigating oxidative stress (Beatriz M. Vieira et al., 2017).
- Antibacterial Agents : Sulfonamides bearing benzodioxane moiety have been investigated for their antibacterial potential against various Gram-negative and Gram-positive strains, showcasing the compound's relevance in developing new antimicrobial agents (M. Abbasi et al., 2016).
Catalytic Efficiency
- Catalytic Applications : Research into the catalytic properties of related compounds, such as nano titania-supported sulfonic acid, underscores the potential utility of sulfonamide derivatives in catalyzing chemical reactions efficiently and sustainably (A. Amoozadeh et al., 2018).
Detection Systems
- Sulfite Detection in Foods : The development of a colorimetric detection system for sulfites in foods using Co3O4 nanoparticles, which have oxidase-like activity, indicates the role of sulfonamide-related compounds in creating sensitive and selective analytical methods for food safety (Wenjie Qin et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
These assays typically assess absorption, distribution, metabolism, and excretion properties, which are critical for understanding a compound’s bioavailability .
Result of Action
The activation of GIRK channels by this compound can lead to changes in cell excitability . This can have various effects at the molecular and cellular levels, depending on the specific physiological context .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-2-19-14-6-7-15(12-4-3-5-13(16(12)14)17(19)20)26(23,24)18-11-8-9-25(21,22)10-11/h3-7,11,18H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZDCNPLTSAWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4CCS(=O)(=O)C4)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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